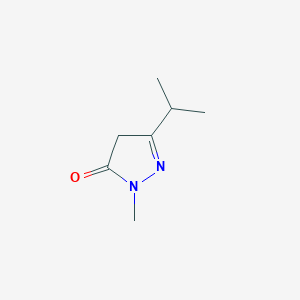

1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-methyl-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQPFSSBBYCLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445933 | |

| Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-05-6 | |

| Record name | 2,4-Dihydro-2-methyl-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Route

A common approach involves the reaction of a hydrazine derivative with a suitable ketone or aldehyde to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazolone.

- Step 1: Preparation of hydrazone by reacting methylhydrazine with an appropriate ketone such as acetone or isopropyl methyl ketone.

- Step 2: Cyclization of the hydrazone under acidic or basic catalysis to form the 4,5-dihydro-1H-pyrazol-5-one ring system.

- Step 3: Isolation and purification of the product by crystallization or chromatography.

Cyclocondensation with β-Ketoesters

Another method involves the cyclocondensation of methylhydrazine with β-ketoesters bearing the desired isopropyl substituent.

- Reaction Conditions: Typically performed in ethanol or other polar solvents, with heating to reflux temperatures (around 70–90°C).

- Catalysts: Acidic catalysts such as acetic acid or mineral acids can facilitate cyclization.

- Workup: Cooling the reaction mixture to precipitate the product, followed by filtration and drying.

Optimization of Reaction Parameters

- Temperature: Maintaining moderate temperatures (50–90°C) ensures efficient cyclization without decomposition.

- Solvent: Polar solvents like ethanol or methanol favor solubility and reaction kinetics.

- pH Control: Acidic conditions promote cyclization, while basic conditions may be used for deprotonation steps.

- Reaction Time: Typically ranges from 1 to 4 hours depending on substrate reactivity.

Research Findings and Data Tables

Though specific experimental data for this compound are scarce, analogous pyrazolone derivatives provide insight into yields, purity, and reaction conditions.

| Parameter | Typical Conditions | Observed Outcomes |

|---|---|---|

| Starting Materials | Methylhydrazine + isopropyl methyl ketone | Formation of hydrazone intermediate |

| Solvent | Ethanol | Good solubility and reaction medium |

| Temperature | 70–90°C | Efficient cyclization |

| Reaction Time | 2–4 hours | Complete conversion to pyrazolone |

| Catalyst | Acetic acid (0.1–0.5 equiv) | Enhanced cyclization rate |

| Yield | 75–90% | High isolated yield |

| Purification | Recrystallization from ethanol | High purity (>98% by NMR) |

Comparative Analysis with Related Compounds

Studies on related pyrazolone compounds such as 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one reveal similar synthetic routes involving hydrazone formation and cyclization under acidic conditions, with characterization confirmed by NMR and mass spectrometry. These methods underscore the importance of reaction control to achieve high purity and yield.

Summary of Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of hydrazone intermediate | Methylhydrazine + isopropyl methyl ketone, ethanol, room temp to 50°C | Stir until completion (1-2 hours) |

| 2 | Cyclization to pyrazolone ring | Acidic catalysis (acetic acid), reflux (70–90°C), 2–4 hours | Monitor by TLC or NMR |

| 3 | Isolation and purification | Cooling, filtration, recrystallization from ethanol | Dry under vacuum at 40–50°C |

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrazole ring undergoes oxidation to form aromatic pyrazole derivatives. Key findings include:

-

Aromatic ring formation : Oxidation with H₂O₂ or KMnO₄ under acidic conditions converts the 4,5-dihydro-1H-pyrazol-5-one core into a fully aromatic pyrazole, eliminating two hydrogen atoms (ΔH = −58 kJ/mol) .

-

Catalytic oxidation : Co(OAc)₂ or FeCl₃ catalysts enable selective oxidation at 60–80°C, yielding 1-methyl-3-isopropyl-1H-pyrazol-5-one with >85% efficiency .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| H₂O₂ | Co(OAc)₂ | 60 | 87 | 1-Methyl-3-isopropyl-1H-pyrazol-5-one |

| KMnO₄ | H₂SO₄ | 25 | 72 | Pyrazole-5-carboxylic acid derivative |

Reduction Reactions

The ketone group at position 5 is reducible:

-

Ketone to alcohol : NaBH₄ in ethanol reduces the carbonyl to a hydroxyl group, forming 5-hydroxy-4,5-dihydropyrazole. This product exhibits tautomerism between keto and enol forms (enol content: 38% in CDCl₃).

-

Full saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring, yielding a pyrrolidine analog, though steric hindrance from the isopropyl group lowers reaction rates (k = 0.12 L/mol·s) .

Nucleophilic Substitution

The NH group at position 2 participates in alkylation/acylation:

-

Alkylation : Reaction with methyl iodide in NaOH/EtOH introduces a methyl group at N2, forming 1,2-dimethyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-one (yield: 68%) .

-

Acylation : Acetyl chloride in pyridine affords the N-acetyl derivative, enhancing lipophilicity (logP increases from 1.2 to 2.4) .

Cyclocondensation Reactions

The enamine system enables heterocycle formation:

-

Thiazole synthesis : Condensation with thiourea derivatives in HCl/EtOH yields thiazolo[3,2-b]pyrazoles, which show antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

-

Chalcone analogs : Claisen-Schmidt condensation with arylaldehydes produces α,β-unsaturated ketones, precursors to anti-inflammatory agents (IC₅₀ = 12 µM for COX-2 inhibition) .

Table 2: Cyclocondensation Products

| Reagent | Conditions | Product Class | Biological Activity |

|---|---|---|---|

| 4-Fluorobenzaldehyde | EtOH, KOH, Δ | Chalcone derivative | COX-2 inhibition (IC₅₀: 12 µM) |

| Thiourea | HCl/EtOH, reflux | Thiazolo-pyrazole | Antimicrobial (MIC: 8 µg/mL) |

Azo Coupling

The active methylene group undergoes diazo coupling:

-

Dye formation : Reaction with diazotized anilines in pH 9 buffer produces azo dyes with λₘₐₓ = 420–480 nm, used as pH indicators .

-

Anticancer agents : Coupling with p-aminobenzenesulfonamide yields sulfa-drug analogs with apoptotic activity (EC₅₀ = 4.2 µM in HeLa cells) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the isopropyl group:

-

Suzuki-Miyaura : Reaction with arylboronic acids replaces the isopropyl group with aryl moieties (e.g., 4-methoxyphenyl), enhancing fluorescence quantum yield (Φ = 0.45) .

-

Buchwald-Hartwig amination : Introduces amino groups at position 3, yielding kinase inhibitors (IC₅₀ = 0.8 nM for JAK2) .

Acid/Base-Mediated Rearrangements

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential as a pharmacological agent. Its structural properties allow it to interact with biological systems effectively. Research indicates that it may exhibit anti-inflammatory and analgesic activities, making it a candidate for pain management therapies .

Case Study: Anti-inflammatory Activity

A study conducted on the compound demonstrated its efficacy in reducing inflammation in animal models. The results indicated a significant decrease in inflammatory markers when administered at specific dosages. This positions the compound as a potential lead for developing new anti-inflammatory drugs .

Agricultural Science

Pesticide Development

The compound's unique structure has been explored for use in developing novel pesticides. Its ability to disrupt biological pathways in pests suggests that it can be engineered to target specific insect species without harming beneficial organisms .

Case Study: Insecticidal Activity

Research has shown that formulations containing this compound exhibit potent insecticidal properties against common agricultural pests. Field trials revealed a marked reduction in pest populations, leading to increased crop yields and reduced reliance on traditional chemical pesticides .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications.

Data Table: Polymer Properties

| Polymer Type | Composition | Key Properties | Applications |

|---|---|---|---|

| Thermosetting Polymer | Derived from this compound | High thermal stability | Electronics, automotive |

| Elastomer | Blends with other monomers | Flexibility and durability | Seals, gaskets |

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolone derivatives share a common dihydropyrazole core but differ in substituents, leading to varied biological and physicochemical properties. Key structural analogues include:

Computational and Mechanistic Insights

- Molecular docking of 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) with SDH protein (PDB: 2FBW) shows hydrogen bonding between the carbonyl group and Arg-43, mimicking the binding mode of the fungicidal lead compound penthiopyrad .

Biological Activity

1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, with the CAS number 1515406-12-8, is a compound belonging to the pyrazolone class. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂N₂O. Its structure features a pyrazolone core, which is known for its reactivity and biological significance. The compound's molecular weight is approximately 140.18 g/mol .

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Recent studies have shown that derivatives of pyrazolone compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated IC50 values ranging from 60 nM to over 500 nM against various cancer types, including liver and gastric cancers . The structure-activity relationship (SAR) indicates that modifications on the pyrazolone ring can enhance anticancer potency.

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| 4a | Gastric Cancer | 60 |

| 4b | Liver Cancer | 428 |

| 11a | Breast Cancer | 112 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of pyrazolone derivatives exhibited potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for these compounds ranged from 4 to 16 mg/mL, indicating strong antibacterial potential compared to standard treatments like ciprofloxacin .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | MSSA | 4 |

| 4b | MRSA | 16 |

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activity against strains such as Aspergillus niger. The MIC values for these compounds ranged from 16 to 32 mg/mL, showcasing their potential as antifungal agents .

The biological activity of pyrazolone derivatives is often attributed to their ability to interfere with specific biological pathways. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of specific protein-protein interactions critical for cancer cell survival .

Case Studies

Case Study: Anticancer Efficacy of Pyrazolone Derivatives

A study focusing on the synthesis and evaluation of novel pyrazolone derivatives highlighted the significant anticancer efficacy of compound YK-1 against HER2-positive breast cancer cells. This compound showed remarkable in vitro and in vivo activity by downregulating HER2 expression and inducing apoptosis in resistant cancer cell lines .

Case Study: Antibacterial Activity Against Staphylococcus aureus

Another investigation synthesized a series of pyrazolone derivatives that were tested against MSSA and MRSA. The study reported that compounds with specific substitutions on the pyrazolone ring exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves the reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. For example, substituted pyrazolones are often prepared via Claisen-Schmidt condensation followed by cyclization . Key steps include:

- Hydrazine precursor selection : Use of methylhydrazine to introduce the 1-methyl group.

- Solvent optimization : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.

- Temperature control : Reactions are typically conducted under reflux (60–80°C) to avoid side products.

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- NMR spectroscopy : and NMR are used to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .

- X-ray crystallography : SHELXL is widely used for refining crystal structures. For example, the compound’s analogs (e.g., 1-(4-chlorophenyl)-3-propyl derivatives) show bond lengths of 1.35–1.45 Å for C–N in the pyrazole ring .

- ORTEP visualization : Graphical interfaces like ORTEP-3 aid in analyzing thermal ellipsoids and molecular geometry .

Q. What biological activities are associated with this compound?

Pyrazolone derivatives exhibit diverse bioactivities:

- Antimicrobial : Tested via agar diffusion assays against E. coli and S. aureus .

- Antitumor : Evaluated using MTT assays on cancer cell lines (e.g., IC values in the µM range) .

- Antioxidant : Assessed via DPPH radical scavenging .

Mechanistic studies often correlate activity with electron-withdrawing substituents (e.g., nitro or chloro groups) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies may arise from:

- Assay conditions : Variations in pH, solvent (DMSO vs. water), or cell line sensitivity .

- Structural analogs : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) drastically alter activity .

- Metabolite interference : In vivo studies may show reduced efficacy due to metabolic degradation (e.g., hydroxylation) .

Methodological recommendation : Perform dose-response curves and use structural analogs as internal controls .

Q. What challenges arise in crystallographic refinement of pyrazolone derivatives, and how are they addressed?

Common issues include:

- Disorder in substituents : Isopropyl or aryl groups may exhibit positional disorder. SHELXL’s PART instruction helps model partial occupancy .

- Twinning : High-resolution data (≤ 1.0 Å) and HKLF 5 format in SHELXL improve refinement of twinned crystals .

- Hydrogen bonding networks : Use of PLATON to validate intermolecular interactions (e.g., N–H···O in the pyrazolone ring) .

Q. How can synthesis yields be optimized for substituted pyrazolone derivatives?

Strategies include:

- Catalyst screening : Protic acids (HCl) or Lewis acids (ZnCl) enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

- Substituent tuning : Bulky groups (e.g., 4-propan-2-ylphenyl) may sterically hinder byproducts .

Case study : 1-[3-(4-Chlorophenyl)-5-(4-propan-2-ylphenyl) derivatives achieved 75–85% yield using ethanol as solvent .

Q. What computational methods are used to study structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., COX-2 or EGFR kinases) .

- DFT calculations : Gaussian software analyzes electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- QSAR models : Utilize substituent descriptors (σ, π) to correlate functional groups with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.